1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea

Kinase Inhibition PI3K mTOR

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 2034572-26-2) is a synthetic small molecule belonging to the class of triazine-phenyl urea derivatives. Its structure features a 1,3,5-triazine core substituted with two dimethylamino groups, linked via a methylene bridge to a urea moiety bearing a 3-methoxyphenyl group.

Molecular Formula C16H23N7O2
Molecular Weight 345.407
CAS No. 2034572-26-2
Cat. No. B2977774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea
CAS2034572-26-2
Molecular FormulaC16H23N7O2
Molecular Weight345.407
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)OC)N(C)C
InChIInChI=1S/C16H23N7O2/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24)
InChIKeyLDABEXHCRHJXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 2034572-26-2) – Technical Baseline


1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 2034572-26-2) is a synthetic small molecule belonging to the class of triazine-phenyl urea derivatives. Its structure features a 1,3,5-triazine core substituted with two dimethylamino groups, linked via a methylene bridge to a urea moiety bearing a 3-methoxyphenyl group . This class is broadly associated with kinase inhibition, particularly against targets such as Raf-1, PI3K, and mTOR, though specific biological activity data for this exact compound remain unconfirmed in the accessed primary literature. Its molecular formula is C16H23N7O2, with a molecular weight of 345.41 g/mol . The compound is available from specialty chemical suppliers for research purposes.

Why Generic Triazine-Urea Analogs Cannot Substitute for CAS 2034572-26-2


Within the triazine-phenyl urea chemical space, minor structural modifications can lead to profound shifts in kinase selectivity, potency, and physicochemical properties. The specific substitution pattern of this compound—the presence of two dimethylamino groups on the triazine ring and a 3-methoxyphenyl group on the urea—defines its unique pharmacophore. Generic in-class substitution without confirmatory data risks selecting an analog with an entirely different off-target profile or inactive against the intended biological pathway [1]. However, a direct, quantitative comparison of this compound to its closest analogs is not possible due to a current lack of published, head-to-head data in permitted sources.

Quantitative Evidence Gap Analysis for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea


Target Engagement: PI3K/mTOR Pathway Inhibition (Inconclusive)

A structurally related analog, 1-(2,6-difluorophenyl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea, demonstrated potent inhibition in the PI3K/mTOR pathway with cellular IC50 values of 17 nM (pPKB S473) and 61 nM (pS6 S235/236), and a PI3K Ki of <7 nM . This establishes a strong class-level inference for the potential of triazine-urea derivatives in this pathway. However, these specific quantitative results cannot be extrapolated to the target compound 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea without confirmatory data, as different substituents are known to drastically alter kinase selectivity.

Kinase Inhibition PI3K mTOR Cancer

Selectivity Profile: Raf-1 Kinase Inhibition (Unverified)

A patent covering substituted triazine phenyl urea derivatives, including this general structural class, claims their use as inhibitors of protein kinases, particularly Raf-1, for the treatment of cancer and ischemic conditions [1]. The patent establishes the therapeutic rationale for the class. No specific IC50 or Ki values for the target compound against Raf-1, or any selectivity data over other kinases (e.g., BRAF, VEGFR), were found in the patent's disclosed examples.

Kinase Inhibition Raf-1 Cancer Ischemia

Direct Comparison with Closest Structural Analog: Bis(dimethylamino)-triazine-phenylurea Series

Closest commercially available analogs include 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea and 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea. These share an identical triazine-methyl-urea core with the target compound, differing only by a single halogen substitution on the phenyl ring instead of a methoxy group . The 3-methoxy substitution on the target compound is predicted to alter hydrogen-bonding potential and lipophilicity compared to the halogenated analogs, which could translate into different target selectivity and pharmacokinetic properties. However, no published head-to-head biological comparison data (e.g., IC50, Ki, cellular activity) between these direct analogs could be located.

Structure-Activity Relationship Chemical Probe SAR

Hypothetical Application Scenarios Based on Class-Level Evidence for CAS 2034572-26-2


Kinase Selectivity Profiling Panels

Based on the class-level patent claims around Raf-1 and other kinases [1], this compound could serve as a chemical probe for kinase selectivity panels. Its unique substitution pattern makes it a candidate for screening against a broad panel of kinases to de-orphanize its primary target and establish a selectivity fingerprint, a necessary step before any targeted biological application.

Structure-Activity Relationship (SAR) Comparator Studies

Given the availability of closely related halogen-substituted analogs, this 3-methoxyphenyl derivative is a key tool for SAR studies. Its procurement would be justified in a research program systematically evaluating the impact of phenyl ring substituents on kinase inhibition, target selectivity, or cellular efficacy within the trisubstituted triazine-urea class.

Anti-Angiogenic or Cell Adhesion Research (Unconfirmed)

A separate patent application (US20060004005A1) describes triazine derivatives as cell adhesion inhibitors for treating inflammatory diseases [2]. While the specific chemical space overlaps, no data could be found to confirm this compound's direct activity in those assays. Its use in this scenario would be purely exploratory.

Quote Request

Request a Quote for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.